molecular formula C15H16O B018038 2,3-Dihydrolinderazulene CAS No. 110207-64-2

2,3-Dihydrolinderazulene

Cat. No. B018038
M. Wt: 212.29 g/mol
InChI Key: ZJOMESPFVPWXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrolinderazulene is a bicyclic sesquiterpene that is widely used in various scientific research applications. It is derived from the essential oil of chamomile and has gained popularity due to its unique chemical structure and potential therapeutic properties. In

Scientific Research Applications

Chemical Reactions and Synthesis

2,3-Dihydrolinderazulene and its analogs are primarily involved in various chemical reactions and synthetic processes. For instance, 2,3-dimethylene-2,3-dihydrothiophene, an analogue of o-xylylene, is generated through a fluoride-induced process and identified by its cycloadducts obtained in high yields (Vandenberg & Leusen, 1988). Additionally, the formation of dihydrodisilene transition metal complex, representing the first example of its kind, involves the use of N-heterocyclic carbene (NHC) and the super-silyl group, showcasing the potential for novel applications in organometallic chemistry (Inoue & Eisenhut, 2013).

Organic Electronics

In the field of organic electronics, compounds like 2,3-Dihydrolinderazulene derivatives play a crucial role. Rylene diimides, a class of polycyclic aromatic electron-transport materials, demonstrate excellent thermal and oxidative stability, high electron affinities, and, in many cases, high electron mobilities. This makes them promising candidates for organic electronics applications like photovoltaic cells and n-channel field-effect transistors (Zhan et al., 2011).

Supramolecular Chemistry

Advancements in supramolecular chemistry have seen the use of arylene ethynylene building blocks in the creation of well-defined 3-dimensional architectures. These structures, reminiscent of biological macromolecules, offer diversified synthetic systems that adopt specific, higher-order structures, demonstrating the potential for developing novel functions based on previously established arylene ethynylene folding systems (Ni et al., 2010).

Dynamic Covalent Chemistry

Dynamic covalent chemistry involves the study of dynamic covalent reactions, catalysts, and their applications, often utilizing alkyne metathesis, imine, olefin, and other reversible reactions. This field contributes significantly to the development of organic functional materials, including molecular cages, macrocycles, and polymers. The discovery of a recyclable polyimine material, which self-heals through heating or water treatment, highlights the vast potential of dynamic covalent chemistry in materials science (Jin et al., 2014).

properties

CAS RN

110207-64-2

Product Name

2,3-Dihydrolinderazulene

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1,5,8-trimethyl-1,2-dihydroazuleno[6,5-b]furan

InChI

InChI=1S/C15H16O/c1-9-4-5-12-10(2)6-15-14(7-13(9)12)11(3)8-16-15/h4-7,11H,8H2,1-3H3

InChI Key

ZJOMESPFVPWXSI-UHFFFAOYSA-N

SMILES

CC1COC2=CC(=C3C=CC(=C3C=C12)C)C

Canonical SMILES

CC1COC2=CC(=C3C=CC(=C3C=C12)C)C

synonyms

2,3-Dihydrolinderazulene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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